molecular formula C15H10Cl2N2O2S B7497445 2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide

2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide

Cat. No.: B7497445
M. Wt: 353.2 g/mol
InChI Key: OHIXUVACHBHLGR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C15H10Cl2N2O2S and its molecular weight is 353.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • A study focused on the synthesis and structural characterization of N-(quinolin-8-yl)benzenesulfonamide derivatives, providing a method to analyze and confirm the structures of these compounds (Chen Bin, 2015).
  • Anticancer Activity:

    • Several studies have highlighted the anticancer potential of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, showing notable cytotoxic activity against various human cancer cell lines (A. Bułakowska et al., 2020).
    • Research has been conducted on novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety as potential anticancer and radioprotective agents, with some compounds showing promising in vitro cytotoxic activity (M. Ghorab et al., 2007).
  • Chemical Nucleases and Molecular Interaction Studies:

    • Copper complexes with sulfonamides, including N-quinolin-8-yl-benzenesulfonamide, have been synthesized and analyzed for their interaction with the pUC18 plasmid and hydrogen peroxide, although they did not exhibit chemical nuclease activity in the studied concentration range (B. Macías et al., 2003).
  • Antimicrobial Properties:

    • Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were synthesized and demonstrated significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
  • Inhibition of NFkappaB Activation:

    • A series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFkappaB pathway were identified, showing potential as agents for regulating this pathway (Yuli Xie et al., 2008).
  • Other Pharmacological Applications:

    • There is research evaluating the use of PI3K inhibitors, including derivatives of 2,4-dichloro-N-quinolin-8-yl-benzenesulfonamide, for treating cough or idiopathic pulmonary fibrosis (P. Norman, 2014).
    • Studies on N-quinolin-8-yl-arylsulfonamides show significant leishmanicidal and trypanocidal activities, being effective against Leishmania spp. and Trypanosoma cruzi (L. E. da Silva et al., 2007).

Properties

IUPAC Name

2,4-dichloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIXUVACHBHLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.69 mmol), 2,4-dichlorobenzenesulfonyl chloride (200 mg, 0.83 mmol) and DMAP (cat.) gave the title compound (252 mg, 100%) after purification by column chromatography with DCM as the eluent.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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